

An In-depth Technical Guide to 4-Methyl-1-pentene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-1-pentene

Cat. No.: B008377

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-methyl-1-pentene**, a key branched olefin in the chemical industry. This document details its chemical and physical properties, provides experimental protocols for its synthesis, purification, and polymerization, and includes spectroscopic data for its characterization.

Chemical Identity and Properties

4-Methyl-1-pentene, also known as isohexene, is a colorless, highly flammable liquid. Its unique structure, featuring a terminal double bond and a branched alkyl group, makes it a valuable monomer in the production of specialty polymers.

CAS Number: 691-37-2

Physical Properties

The key physical properties of **4-methyl-1-pentene** are summarized in the table below, providing essential data for handling, storage, and process design.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂	
Molecular Weight	84.16 g/mol	
Boiling Point	53-54 °C	
Melting Point	-155 °C	
Density	0.665 g/mL at 25 °C	
Flash Point	-25 to -31 °C	
Solubility	Insoluble in water; Soluble in organic solvents such as ethanol, benzene, and chloroform.	
Refractive Index (n _D ²⁰)	1.382-1.384	

Chemical Properties

4-Methyl-1-pentene's chemical reactivity is primarily dictated by the presence of the terminal double bond, making it susceptible to a variety of addition reactions.

- **Reactivity:** As an alkene, it is more reactive than its alkane counterparts. It readily undergoes addition reactions across the double bond, such as hydrogenation, halogenation, and hydrohalogenation.
- **Polymerization:** Its most significant chemical property is its ability to undergo polymerization, particularly with Ziegler-Natta catalysts, to form poly(**4-methyl-1-pentene**). This polymer is known for its high transparency, thermal stability, and low density.
- **Dimerization:** The industrial synthesis of **4-methyl-1-pentene** is achieved through the dimerization of propylene.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and polymerization of **4-methyl-1-pentene**.

Synthesis: Dimerization of Propylene

The catalytic dimerization of propylene is the primary industrial route to **4-methyl-1-pentene**. The following is a representative laboratory-scale protocol.

Materials:

- Propylene (polymer grade)
- Solid super-base catalyst (e.g., potassium on potassium carbonate)
- High-pressure autoclave reactor
- Inert solvent (e.g., n-heptane)

Procedure:

- The solid super-base catalyst is prepared by impregnating potassium onto anhydrous potassium carbonate.
- The catalyst is charged into a high-pressure autoclave reactor under an inert atmosphere (e.g., nitrogen or argon).
- An inert solvent such as n-heptane is added to the reactor.
- The reactor is sealed and pressurized with propylene.
- The reaction mixture is heated to the desired temperature (e.g., 150 °C) and stirred for a specified reaction time (e.g., 20 hours).
- After the reaction, the reactor is cooled, and the pressure is carefully released.
- The liquid product is separated from the solid catalyst by filtration. The resulting mixture contains **4-methyl-1-pentene** along with other isomers and unreacted propylene.

Purification: Fractional Distillation

Due to the presence of other C6 isomers with close boiling points, fractional distillation is essential for obtaining high-purity **4-methyl-1-pentene**.

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer
- Condenser
- Receiving flasks
- Heating mantle

Procedure:

- The crude product from the synthesis step is charged into the round-bottom flask.
- The fractional distillation apparatus is assembled. The efficiency of the separation is dependent on the length and packing of the fractionating column.
- The mixture is heated gently. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the more volatile components at the top of the column.
- The fraction with a boiling point corresponding to **4-methyl-1-pentene** (53-54 °C) is collected in a pre-weighed receiving flask.
- The purity of the collected fraction should be verified by gas chromatography (GC).

Polymerization: Ziegler-Natta Catalysis

The polymerization of **4-methyl-1-pentene** using a Ziegler-Natta catalyst yields a stereoregular polymer with valuable properties.

Materials:

- Purified **4-methyl-1-pentene**
- Ziegler-Natta catalyst (e.g., $\text{TiCl}_4/\text{MgCl}_2$ supported catalyst)
- Cocatalyst (e.g., triethylaluminum, $\text{Al}(\text{C}_2\text{H}_5)_3$)
- Inert solvent (e.g., toluene)
- Polymerization reactor equipped with a stirrer and temperature control

Procedure:

- A polymerization reactor is thoroughly dried and purged with an inert gas.
- Anhydrous toluene is introduced into the reactor.
- The Ziegler-Natta catalyst and the triethylaluminum cocatalyst are added to the reactor.
- The reactor is brought to the desired polymerization temperature (e.g., 40-70 °C).
- Purified **4-methyl-1-pentene** is continuously fed into the reactor.
- The polymerization is allowed to proceed for the desired time, with the viscosity of the solution increasing as the polymer forms.
- The reaction is terminated by the addition of an alcohol (e.g., isopropanol).
- The polymer is precipitated, filtered, washed with the alcohol to remove catalyst residues, and then dried under vacuum.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-methyl-1-pentene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure.

^1H NMR Spectrum (400 MHz, CDCl_3):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.78	ddd	1H	=CH-
4.95	m	2H	=CH ₂
2.03	t	2H	-CH ₂ -
1.75	m	1H	-CH(CH ₃) ₂
0.90	d	6H	-CH(CH ₃) ₂

^{13}C NMR Spectrum (100 MHz, CDCl_3):

Chemical Shift (ppm)	Assignment
138.8	=CH-
114.5	=CH ₂
44.8	-CH ₂ -
28.5	-CH(CH ₃) ₂
22.5	-CH(CH ₃) ₂

Fourier-Transform Infrared (FTIR) Spectroscopy

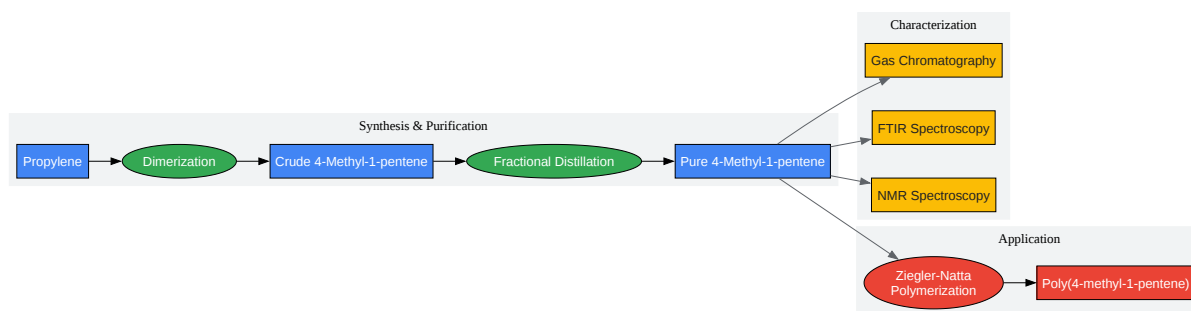
The FTIR spectrum reveals the presence of specific functional groups.

FTIR Spectrum (Liquid Film):

Wavenumber (cm ⁻¹)	Intensity	Assignment
3077	Medium	=C-H stretch (vinyl)
2958, 2870	Strong	C-H stretch (alkyl)
1642	Medium	C=C stretch
1467	Medium	C-H bend (alkyl)
993, 911	Strong	=C-H bend (vinyl out-of-plane)

Visualizations

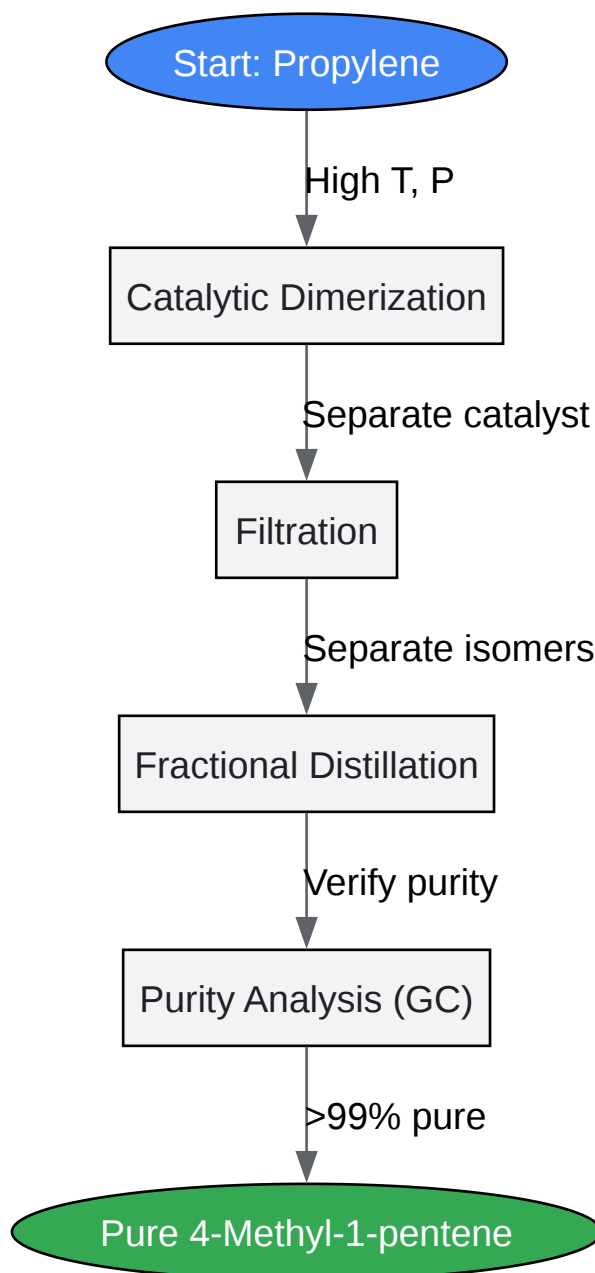
Logical Relationships of 4-Methyl-1-pentene Properties



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Caption: Key relationships of **4-methyl-1-pentene** from synthesis to application.

Experimental Workflow for Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **4-methyl-1-pentene**.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com